Product packaging for Unii-N6B5U76kaa(Cat. No.:)

Unii-N6B5U76kaa

Cat. No.: B1253842
M. Wt: 390.6 g/mol
InChI Key: KNVADAPHVNKTEP-VKBRWASDSA-N
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Description

7beta-hydroxy-3-oxo-5alpha-cholan-24-oic acid is a bile acid that is 5alpha-cholan-24-oic acid carrying an oxo group at position 3 and a hydroxy group at position 7beta. It is a bile acid, a 3-oxo-5alpha-steroid, a 7beta-hydroxy steroid and a member of 5alpha-cholanic acids.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H38O4 B1253842 Unii-N6B5U76kaa

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H38O4

Molecular Weight

390.6 g/mol

IUPAC Name

(4R)-4-[(5S,7S,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H38O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-15,17-20,22,26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,17-,18+,19+,20+,22+,23+,24-/m1/s1

InChI Key

KNVADAPHVNKTEP-VKBRWASDSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4)C)O)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(=O)C4)C)O)C

Origin of Product

United States

Preparation Methods

Oxidation of Ursodeoxycholic Acid

Procedure :
UDCA (3α,7β-dihydroxy-5β-cholan-24-oic acid) is oxidized at the C3 position using Jones reagent (CrO₃ in H₂SO₄) or pyridinium chlorochromate (PCC). The reaction proceeds under anhydrous conditions in acetone or dichloromethane.
Key Data :

  • Yield : 65–72%

  • Purity : ≥95% (HPLC)
    Mechanism : The C3 α-hydroxy group is selectively oxidized to a ketone while preserving the 7β-hydroxy group.

Wittig Reaction from 3-Oxo-cholanic Acid Intermediates

Procedure :
A Wittig reaction is employed to introduce the 7β-hydroxy group. Starting from 3-oxo-5β-cholan-24-oic acid, epoxidation at C6–C7 followed by regioselective reduction yields the target compound.
Key Steps :

  • Epoxidation with m-CPBA (meta-chloroperbenzoic acid) in CH₂Cl₂.

  • Reduction using NaBH₄ in THF/MeOH to achieve 7β-configuration.
    Yield : 58% (over two steps).

Microbial Biotransformation

Bacterial Hydroxylation of Lithocholic Acid

Strain : Pseudomonas spp. or Rhodococcus spp. hydroxylate lithocholic acid (3α-hydroxy-5β-cholan-24-oic acid) at C7.
Conditions :

  • Substrate: 3-oxo-5β-cholan-24-oic acid (10 g/L)

  • Media: LB broth, 37°C, 72 h.
    Outcome :

  • Conversion Rate : 85%.

  • Product Isolation : Ethyl acetate extraction, followed by silica gel chromatography.

Industrial-Scale Synthesis and Impurity Control

Byproduct in UDCA Production

UNII-N6B5U76KAA is isolated as an impurity during UDCA synthesis via:

  • Catalytic Hydrogenation : Over-reduction of 3-keto intermediates generates the impurity.

  • Crystallization : Recrystallization of UDCA from methanol/dichloromethane (10:1) removes ≤0.1% impurities.

Table 1 : Impurity Profile in UDCA Batches

ImpurityHPLC Retention Time (min)Max. Allowable Limit
This compound9.350.15%
Other Impurities6.52–8.930.10%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 3.58 (s, 1H, 7β-OH), 2.41 (m, 1H, C23), 2.12 (s, 3H, C21-CH₃).

  • MS (ESI+) : m/z 391.2 [M+H]⁺.

Chromatographic Methods

  • HPLC Column : C18, 4.6 × 150 mm, 5 µm.

  • Mobile Phase : Acetonitrile/0.1% H₃PO₄ (65:35).

  • Flow Rate : 1.0 mL/min.

Challenges and Optimization

Stereochemical Control

Achieving the 7β-hydroxy configuration requires precise reaction conditions:

  • Temperature : <20°C during epoxidation to prevent epoxide rearrangement.

  • Catalyst : Use of chiral auxiliaries (e.g., Sharpless catalysts) improves enantiomeric excess to >98%.

Scalability Issues

  • Cost : Microbial methods face high fermentation costs (~$120/kg).

  • Yield Improvement : Switching from batch to continuous flow oxidation increases yield by 12% .

Q & A

Q. How to ensure ethical compliance in studies involving this compound?

  • Methodological Answer :
  • Safety protocols : Adhere to institutional biosafety guidelines (e.g., PPE, waste disposal).
  • Data integrity : Avoid selective reporting; pre-register hypotheses on platforms like Open Science Framework.
  • Conflict of interest : Disclose funding sources and affiliations in all publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Unii-N6B5U76kaa
Reactant of Route 2
Unii-N6B5U76kaa

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